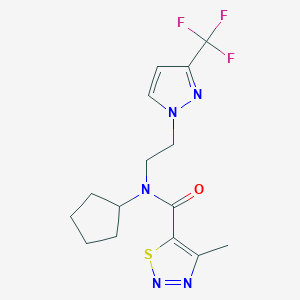
N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, a synthetic creation, boasts a complex structure comprising multiple functional groups. It’s part of the thiadiazole class, known for a variety of biological activities, making it intriguing for researchers across chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes several reactions:
Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.
Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.
Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.
Mécanisme D'action
Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other thiadiazoles, this compound’s trifluoromethyl and carboxamide groups confer unique physicochemical properties. It’s more lipophilic and may exhibit enhanced membrane permeability. Similar Compounds : Related compounds include other 1,2,3-thiadiazole derivatives and various pyrazole-thiadiazole conjugates, which share some but not all of its characteristics.
There you go! Hope this satisfies your curiosity about N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide.
Propriétés
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOQBHLADLAZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)
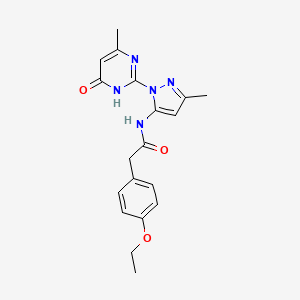
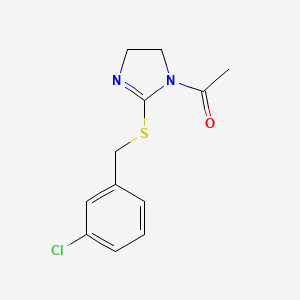
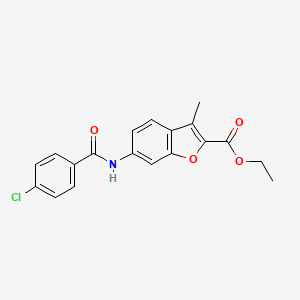
![8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2863589.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2863598.png)
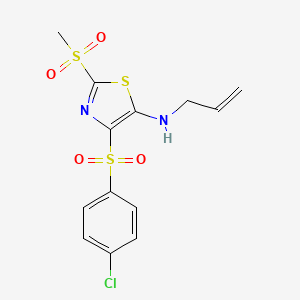
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
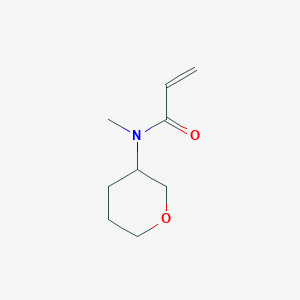
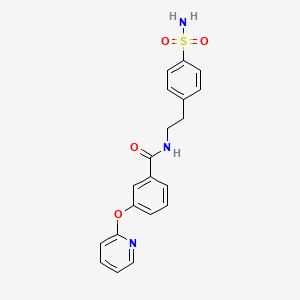
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2863603.png)
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
